Cas no 73673-83-3 (6-(4-fluorophenyl)-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine)
![6-(4-fluorophenyl)-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine structure](https://www.kuujia.com/scimg/cas/73673-83-3x500.png)
73673-83-3 structure
Product name:6-(4-fluorophenyl)-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine
6-(4-fluorophenyl)-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 6-(4-fluorophenyl)-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-fluorophenyl)-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo(4,3-b)pyridazine, 6-(p-fluorophenyl)-8-phenyl-
- DTXSID70223926
- BRN 1137866
- 6-(p-Fluorophenyl)-8-phenyl-1,2,4-triazolo(4,3-b)pyridazine
- 73673-83-3
-
- Inchi: InChI=1S/C17H11FN4/c18-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)17-20-19-11-22(17)21-16/h1-11H
- InChI Key: WGQASIOXFMKXRA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=NN3C2=NN=C3)C4=CC=C(C=C4)F
Computed Properties
- Exact Mass: 290.09677453g/mol
- Monoisotopic Mass: 290.09677453g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 43.1Ų
6-(4-fluorophenyl)-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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